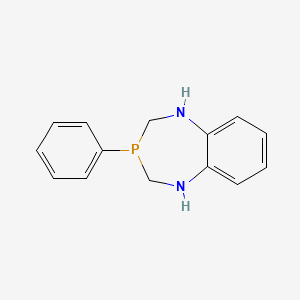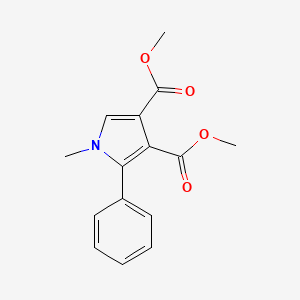![molecular formula C15H13N5O4S B12900062 4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 62537-87-5](/img/structure/B12900062.png)
4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, an amino group, and a nitrophenyl-pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Nitration: The nitrophenyl group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The final step involves the reaction of the amino group with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and proteins.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-N-(4-nitrophenyl)benzenesulfonamide
- 4-Amino-N-(2-furylmethyl)benzenesulfonamide
- 4-Amino-N-(4-methoxybenzoyl)benzenesulfonamide
Uniqueness
4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide is unique due to the presence of the nitrophenyl-pyrazole moiety, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and reactivity.
Propiedades
Número CAS |
62537-87-5 |
|---|---|
Fórmula molecular |
C15H13N5O4S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
4-amino-N-[1-(3-nitrophenyl)pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N5O4S/c16-11-4-6-15(7-5-11)25(23,24)18-12-9-17-19(10-12)13-2-1-3-14(8-13)20(21)22/h1-10,18H,16H2 |
Clave InChI |
RJDIRPZUHWSIOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


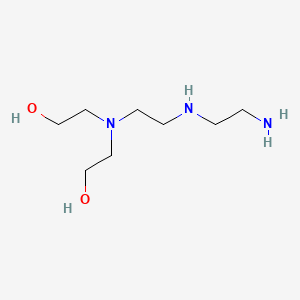
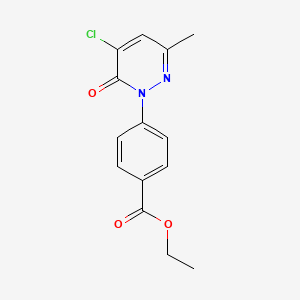
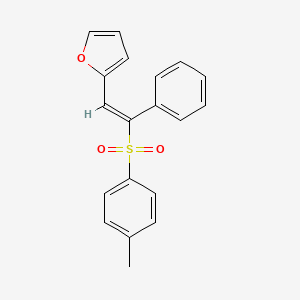
![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)
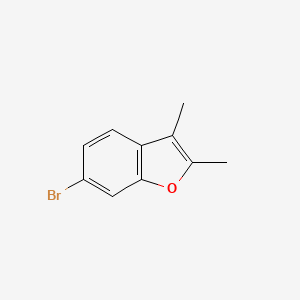


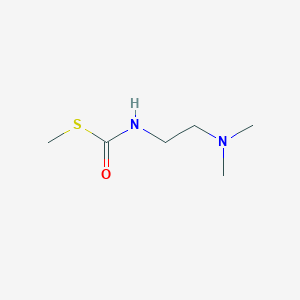
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
